molecular formula C16H18FNO3S2 B2972218 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide CAS No. 1448123-18-9

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2972218
CAS No.: 1448123-18-9
M. Wt: 355.44
InChI Key: AOKBBMJABXJOHM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative, particularly interesting due to its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by its fluorine, hydroxy, and methylthio substitutions, which contribute to its unique chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis, including:

  • Starting Materials: : Key starting materials include 4-fluorobenzenesulfonyl chloride, 4-(methylthio)phenethylamine, and 2-hydroxy-3-methylbenzoic acid.

  • Reaction Conditions: : These materials undergo a series of reactions including sulfonylation, amidation, and possibly hydroxy protection-deprotection steps.

  • Reaction Conditions: : Specific reaction conditions involve controlled temperatures, the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or N,N-diisopropylethylamine.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and purity, employing large-scale reactors and more stringent controls on reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.

  • Reduction: : Reduction of the sulfonamide group can be achieved under catalytic hydrogenation conditions.

  • Substitution: : The fluorine atom can be a site for nucleophilic aromatic substitution, given suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid)

  • Reduction: : Hydrogen gas with palladium or platinum catalysts

  • Substitution: : Nucleophiles like amines or thiols under elevated temperatures

Major Products Formed

  • Oxidation Products: : Sulfoxide or sulfone derivatives

  • Reduction Products: : Reduced amine derivatives

  • Substitution Products: : Various substituted benzene derivatives based on the nucleophile used

Scientific Research Applications

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide finds applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential enzyme inhibition properties.

  • Medicine: : Explored for its potential anti-inflammatory and antimicrobial activities.

  • Industry: : Used in developing materials with specific chemical properties, like corrosion resistance.

Mechanism of Action

Mechanism

The compound’s biological activity often hinges on its ability to interact with enzyme active sites or cellular receptors. This interaction can inhibit enzyme functions or alter cellular pathways.

Molecular Targets and Pathways

  • Enzymes: : Targets enzymes like proteases or kinases.

  • Pathways: : Involvement in signaling pathways, particularly those related to inflammation or microbial growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide

  • 4-fluoro-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide offers a unique combination of fluorine and methylthio groups, which can significantly affect its chemical reactivity and biological activity, potentially leading to enhanced efficacy in its applications.

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-11-9-14(7-8-15(11)17)23(20,21)18-10-16(19)12-3-5-13(22-2)6-4-12/h3-9,16,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKBBMJABXJOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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